2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide
Description
2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHOXYPROPYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a trifluoroacetyl group, and a methoxypropyl group, making it a unique and complex molecule.
Properties
Molecular Formula |
C16H16BrF3N2O3 |
|---|---|
Molecular Weight |
421.21 g/mol |
IUPAC Name |
2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C16H16BrF3N2O3/c1-25-6-2-5-21-14(23)9-22-8-12(15(24)16(18,19)20)11-7-10(17)3-4-13(11)22/h3-4,7-8H,2,5-6,9H2,1H3,(H,21,23) |
InChI Key |
HCDHTGFAQXSQOM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxypropyl Group: The final step involves the reaction of the intermediate with 3-methoxypropylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoroacetyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE: Similar structure but with different substituents, leading to variations in biological activity.
3-(5-BROMO-2-THIENYL)-3-[(2,2,2-TRIFLUOROACETYL)-AMINO]PROPANOIC ACID: Another compound with a trifluoroacetyl group, used in proteomics research.
Uniqueness
The unique combination of the bromine atom, trifluoroacetyl group, and methoxypropyl group in 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-(3-METHOXYPROPYL)ACETAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
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